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Lys-conopressin-G

Cat. No.: B1151389
M. Wt:  1033.26 Da
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Description

Overview of Conopeptides as a Source of Bioactive Peptides

Cone snails, belonging to the genus Conus, are predatory marine gastropods renowned for their sophisticated venom apparatus. vliz.beresearchgate.net This venom is a complex cocktail containing a vast array of pharmacologically active components, with estimates suggesting each of the over 700 species produces between 100 and 1,000 distinct compounds. vliz.be This immense biodiversity translates to a potential of over 700,000 unique bioactive molecules within the genus. nih.gov

The primary active constituents of this venom are small peptides known as conopeptides. nih.gov These peptides are typically 10 to 40 amino acids in length and are a rich source of neurotoxins that have evolved for prey capture, defense, and competition. canterbury.ac.ukmolbiolcell.org The remarkable specificity and potency with which these peptides target various ion channels and receptors in the nervous system have made them invaluable subjects of scientific research and potential leads for therapeutic drug development. nih.govontosight.ai

A primary method for classifying the vast number of conopeptides is based on their structure, specifically the presence and number of disulfide bonds formed by cysteine residues. vliz.benih.gov This fundamental division categorizes them into two main groups: disulfide-rich and disulfide-poor conopeptides.

Table 1: Classification of Conopeptides

Classification Number of Disulfide Bonds Also Known As Typical Role/Abundance
Disulfide-rich Two or more Conotoxins Major components of venom, often targeting ion channels. canterbury.ac.ukkau.edu.samdpi.com
Disulfide-poor None or one Conopeptides Usually minor components, can target G protein-coupled receptors (GPCRs). nih.govmdpi.comresearchgate.net

Often referred to as conotoxins, disulfide-rich conopeptides are characterized by the presence of two or more disulfide bonds. canterbury.ac.ukkau.edu.sa These bonds create a stable, folded structure, which is crucial for their biological activity. They are the most abundant and well-studied components of cone snail venom, primarily known for their potent effects on a wide range of ion channels. mdpi.comresearchgate.net

In contrast, disulfide-poor conopeptides contain either one or no disulfide bonds. canterbury.ac.ukkau.edu.sa Lys-conopressin-G falls into this category, possessing a single disulfide bond. mdpi.comresearchgate.net While they are generally less abundant in the venom cocktail, these peptides exhibit significant biological activity and are of great interest to researchers. nih.govnih.gov Notably, some disulfide-poor conopeptides, including the conopressins, target G protein-coupled receptors (GPCRs), a different class of receptors than those typically targeted by disulfide-rich conotoxins. mdpi.comresearchgate.net

Classification of Conopeptides

Historical Context of this compound Discovery

The discovery of conopressins marked a significant step in understanding the diversity of cone snail venom components beyond the canonical ion channel-targeting toxins.

This compound was one of the first vasopressin-oxytocin-related peptides to be characterized from an invertebrate source. mdpi.com It was first isolated and sequenced in 1987 from the venom of the fish-hunting cone snail, Conus geographus. mdpi.comsmartox-biotech.comvliz.beresearchgate.net In the same study, a related peptide, Arg-conopressin-S, was isolated from the venom of another piscivorous species, Conus striatus. smartox-biotech.comresearchgate.net The discovery was prompted by the observation that intracerebral injection of these venom fractions into mice induced a distinct scratching behavior, similar to that caused by vertebrate neurohypophyseal hormones like vasopressin and oxytocin (B344502). mdpi.comvliz.be This suggested that the peptides were acting on a common receptor in the brain. smartox-biotech.com

Following its initial discovery, this compound was subsequently identified in the venom of other cone snail species. Notably, the identical peptide was isolated from the venom of the worm-hunting snail, Conus imperialis. smartox-biotech.comvliz.benih.govscielo.br The presence of the same peptide in both fish-hunting and worm-hunting snails led to speculation that conopressins might be an example of endogenous peptides being repurposed for use in venom. smartox-biotech.comnih.gov this compound has also been reported to be expressed in other species such as Conus araneosus, Conus lividus, and Conus loroisii. uq.edu.au

More recent research using transcriptomic analysis of the venom gland of the vermivorous species Conus miliaris has identified new, related conopressin sequences, named conopressin-M1 and conopressin-M2. mdpi.comresearchgate.netnih.gov The continued discovery of divergent conopressin sequences in various Conus species supports their role as true venom components that have undergone diversification, similar to other conotoxins. mdpi.comnih.gov

Table 2: Discovery Timeline of this compound and Related Peptides in Conus Species

Peptide Conus Species Feeding Type Year of Report Reference(s)
This compound Conus geographus Piscivorous (Fish-hunting) 1987 mdpi.comsmartox-biotech.comresearchgate.net
Arg-conopressin-S Conus striatus Piscivorous (Fish-hunting) 1987 mdpi.comsmartox-biotech.comresearchgate.net
This compound Conus imperialis Vermivorous (Worm-hunting) 1994 smartox-biotech.comvliz.benih.gov
Conopressin-M1 & M2 Conus miliaris Vermivorous (Worm-hunting) 2020 mdpi.comresearchgate.net

Discovery in Non-Venomous Invertebrates (e.g., Lymnaea stagnalis, Aplysia californica, Erpobdella octoculata)

The understanding of this compound expanded significantly with its identification in a variety of non-venomous invertebrates, providing crucial evidence for its role as an ancient and conserved signaling molecule.

Lymnaea stagnalis (Pond Snail): A vasopressin-like peptide identical in structure to this compound was purified from extracts of the pond snail Lymnaea stagnalis. frontiersin.orgfrontiersin.org Further research led to the cloning and sequencing of the gene and cDNA encoding its precursor, revealing a structural organization similar to vertebrate vasopressin/oxytocin precursors. frontiersin.orgjneurosci.org In Lymnaea, Lys-conopressin is the only peptide of this superfamily present; an oxytocin-like equivalent has not been found. jneurosci.org The peptide and its receptor are expressed in central neurons and peripheral muscles associated with reproduction, and it has been shown to induce muscular contractions of the vas deferens. jneurosci.orgbioone.orgnih.gov

Aplysia californica (Sea Hare): Early studies indicated the presence of a vasopressin-like substance in the sea hare Aplysia. frontiersin.org Subsequent analysis using high-performance liquid chromatography (HPLC) and radioimmunoassay (RIA) in the related species Aplysia kurodai suggested the peptide was identical to this compound. nih.gov More recently, the precursor of the Aplysia vasopressin-like peptide, named apVT, was identified, and its sequence was confirmed to be identical to this compound. frontiersin.org Functionally, this compound has been shown to modulate gill behaviors in Aplysia californica, increasing the frequency of spontaneous gill movements while reducing the amplitude of the gill withdrawal reflex. bioone.orgnih.gov

Erpobdella octoculata (Leech): A peptide with the same amino acid sequence as this compound was isolated from the central nervous system of the pharyngobdellid leech, Erpobdella octoculata. frontiersin.orgbioone.orgarxiv.org Its identification was based on its immunoreactivity with antibodies raised against vasopressin. frontiersin.org When injected into the leech, the synthetic peptide was found to cause a reduction in body mass, a physiological effect attributed to the stimulation of diuresis. frontiersin.org

Table 1: Discovery of this compound in Non-Venomous Invertebrates

Species Common Name Location of Discovery Key Research Findings Citations
Lymnaea stagnalis Pond Snail Central Nervous System, Male Copulatory Organs Peptide purified and gene precursor cloned; involved in controlling male reproductive behavior. frontiersin.orgfrontiersin.orgjneurosci.org
Aplysia californica California Sea Hare Abdominal Ganglion Modulates gill behaviors; precursor identified, confirming identity with this compound. frontiersin.orgbioone.orgnih.gov
Aplysia kurodai Black Sea Hare Anterior Ganglia HPLC and RIA evidence for its identity with this compound. bioone.orgnih.gov
Erpobdella octoculata Leech Central Nervous System Purified and sequenced; shown to induce a diuretic effect. frontiersin.orgbioone.orgarxiv.org

This compound as an Invertebrate Analogue of the Vasopressin/Oxytocin Superfamily Peptides

This compound is a well-established invertebrate member of the vasopressin (VP)/oxytocin (OT) superfamily of neuropeptides. nih.gov This superfamily is characterized by nonapeptides (peptides with nine amino acids) containing a six-residue ring formed by a disulfide bond between two cysteine residues at positions 1 and 6. portlandpress.com The primary distinction between the vasopressin and oxytocin families in vertebrates lies in the amino acid at position 8: vasopressin and its analogues typically have a basic amino acid (like Arginine or Lysine), while oxytocin and its relatives have a neutral amino acid. portlandpress.comarxiv.org

This compound, with its basic Lysine (B10760008) at position 8, is structurally classified as a vasopressin-like peptide. jneurosci.org However, its functional profile in invertebrates often displays characteristics of both vasopressin and oxytocin, challenging the clear-cut functional division seen in vertebrates. nih.govembl-heidelberg.de For instance, in Lymnaea, Lys-conopressin is involved in reproductive functions typically associated with oxytocin in mammals, such as inducing contractions of the vas deferens. jneurosci.org At the same time, it can mediate metabolic functions more akin to vasopressin. nih.gov

This functional duality is reflected at the receptor level. In Lymnaea stagnalis, a single peptide, Lys-conopressin, interacts with at least two different G protein-coupled receptors (LSCPR1 and LSCPR2) to mediate its diverse, both vasopressin- and oxytocin-like, functions. researchgate.netscholarpedia.org This has led to the hypothesis that invertebrates possess only a single member of the vasopressin/oxytocin gene family and that the specific amino acid at position 8 does not confer the same functional specificity as it does in vertebrates. jneurosci.org The ancestral gene for this superfamily likely existed before the divergence of invertebrates and vertebrates, with the gene duplication that created distinct vasopressin and oxytocin lineages occurring later in vertebrate evolution. jneurosci.orgnih.gov

Table 2: Amino Acid Sequence Comparison

Peptide Amino Acid Sequence Family
This compound Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys -Gly-NH₂ Vasopressin-like
Arginine Vasopressin (human) Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg -Gly-NH₂ Vasopressin
Oxytocin (human) Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu -Gly-NH₂ Oxytocin

Properties

Molecular Formula

 C44H70N15O10S2

Molecular Weight

 1033.26 Da

Origin of Product

United States

Molecular Structure and Conformational Dynamics of Lys Conopressin G

Primary Structure and Amino Acid Sequence

The primary structure of a peptide refers to the linear sequence of its amino acid residues. For Lys-conopressin-G, the amino acid sequence has been determined as: Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂ researchgate.netsmartox-biotech.comnih.govusbio.net

PropertyValue
Amino Acid Sequence Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂
Length (amino acids) 9
Molecular Formula C₄₄H₇₀N₁₅O₁₀S₂
Molecular Weight ~1034.26 Da
Data sourced from multiple references. smartox-biotech.commedchemexpress.commusechem.comnebulabio.cn

A significant post-translational modification in this compound is the amidation of its C-terminus. doi.orgfrontiersin.org The terminal glycine (B1666218) (Gly) residue is not present with a free carboxyl group (-COOH) but as a glycinamide (B1583983) (-Gly-NH₂). nih.gov This amidation is a common feature among peptides of the vasopressin/oxytocin (B344502) family and is often crucial for their biological activity. nih.gov The presence of the C-terminal amide is confirmed by mass spectrometry data, which shows a mass difference consistent with this modification. nih.govacs.org

Disulfide Connectivity and Cyclic Structure

The three-dimensional structure of this compound is defined by a crucial disulfide bond. This covalent bond forms between the sulfur atoms of the two cysteine residues located at positions 1 and 6 of the peptide chain. smartox-biotech.comnih.govnih.gov

This intramolecular linkage creates a cyclic structure, specifically a 20-membered hexapeptide ring. nih.gov This ring is composed of the first six amino acids (Cys-Phe-Ile-Arg-Asn-Cys). frontiersin.org The remaining three amino acids (Pro-Lys-Gly-NH₂) form a flexible C-terminal tail extending from this cyclic core. nih.govfrontiersin.org This "ring-and-tail" conformation is a hallmark of the vasopressin/oxytocin peptide family. frontiersin.org

Conformational Analysis and Isomerism

While structurally related to vasopressin and oxytocin, this compound exhibits its own distinct conformational dynamics. In aqueous solutions, the peptide is known to be very flexible. nih.gov Detailed theoretical studies and comprehensive conformational analyses have been performed to understand its three-dimensional structure and behavior. researchgate.netnih.gov

Research has focused on the conformational analysis of both cis and trans isomers of this compound. researchgate.netnih.gov These isomers arise from the restricted rotation around the peptide bond, particularly the Cys6-Pro7 bond. The conformational constraints imposed by the disulfide-bridged ring accelerate the rate of cis-trans isomerization. portlandpress.com The presence of these distinct isomeric forms is evident in NMR spectra, where a second set of minor signals is consistently observed, indicating a conformational equilibrium between different states. portlandpress.com While various structural features are common to both isomers, some properties have been identified as being characteristic of only the cis or the trans form. researchgate.netnih.gov

The secondary structures observed in this compound, such as its characteristic turns, are stabilized by intramolecular hydrogen bonds. researchgate.netnih.gov These non-covalent interactions form between the carbonyl group of one amino acid and the amide proton of another residue further along the chain, helping to maintain a folded conformation. researchgate.netresearchgate.net The existence of these hydrogen bonds has been inferred from experimental techniques like NMR. For instance, deuterium (B1214612) exchange experiments on related conopressins showed that several amide protons were slow to exchange with the solvent, suggesting they are protected from the solvent by being involved in hydrogen bonding. nih.gov Furthermore, the low temperature coefficient of certain amide proton resonances in related peptides is indicative of stable intramolecular hydrogen bonds. researchgate.net These bonds are fundamental to the molecule's shape and conformational stability. ed.ac.uk

Biosynthesis and Genetic Encoding of Lys Conopressin G

Gene Cloning and Sequencing of Precursor

The genetic foundation for Lys-conopressin-G was significantly elucidated through the cloning and sequencing of its precursor from the central nervous system (CNS) of the gastropod mollusc, Lymnaea stagnalis. pnas.org Researchers successfully identified a cDNA encoding this vasopressin-related peptide, which provided the first detailed look at its preprohormone, named preproconopressin. pnas.orgpnas.org This was achieved by screening a Lymnaea CNS cDNA library. pnas.org

Further investigations in other molluscs, such as the sea slug Aplysia californica, also led to the cloning of the precursor for its vasopressin-like peptide, which was found to be identical to this compound. nih.gov Bioinformatic approaches using existing genome sequences, followed by molecular techniques like PCR, confirmed the precursor gene's existence and sequence. nih.govresearchgate.net In Aplysia, a 504 bp PCR product corresponding to the apVT (Aplysia vasotocin) precursor gene was successfully cloned. nih.gov

Genomic analysis in Lymnaea revealed that the conopressin gene consists of three exons separated by two introns. jneurosci.org This exon-intron organization is located at precisely the same positions as the vasopressin and oxytocin (B344502) genes in vertebrates, demonstrating a remarkable conservation of gene structure over immense evolutionary time. pnas.orgjneurosci.org Studies suggest that the typical organization of prohormones in the vasopressin/oxytocin superfamily was likely present in the common ancestor of both vertebrates and invertebrates. pnas.orgpnas.org

Precursor Protein Architecture

The this compound precursor, or preproconopressin, exhibits a highly conserved architecture characteristic of the vasopressin/oxytocin superfamily. pnas.orgfrontiersin.org This structure is tripartite, consisting of an N-terminal signal peptide, the nonapeptide hormone itself (this compound), and a C-terminal neurophysin domain. pnas.orgnih.gov This organization is crucial for the correct synthesis, folding, and transport of the final active peptide.

Table 1: Architecture of the this compound Precursor Protein
DomainFunctionKey CharacteristicsSource Organism for Characterization
N-terminal Signal PeptideDirects the precursor protein into the secretory pathway.Located at the start of the polypeptide chain; cleaved off during processing.Lymnaea stagnalis pnas.org, Aplysia californica nih.gov
This compound PeptideThe final bioactive hormone.A nonapeptide (9 amino acids) with the sequence Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly. jneurosci.org Flanked by processing signals.Lymnaea stagnalis pnas.org, Conus geographus uniprot.org
Neurophysin DomainActs as a carrier protein, aiding in protein folding, stability, and transport.Highly conserved, especially the 14 cysteine residues that define its structure. pnas.org Follows the peptide sequence.Lymnaea stagnalis pnas.org, Conus geographus (as Conophysin-G) uniprot.org

N-terminal Signal Peptide

Like most secreted peptides, the preproconopressin protein begins with an N-terminal signal peptide. pnas.orgnih.govmdpi.com This short sequence of amino acids functions to guide the nascent polypeptide chain into the endoplasmic reticulum, initiating its journey through the secretory pathway. wikipedia.org Once inside the endoplasmic reticulum, this signal sequence is cleaved from the rest of the precursor protein. The signal peptide is a highly conserved region within conopeptide gene superfamilies. mdpi.com

Neurophysin Domain

Following the this compound sequence in the precursor is a large domain known as neurophysin. pnas.orgfrontiersin.orgnih.gov In Conus species, this carrier protein is referred to as conophysin. uniprot.org The neurophysin domain is crucial for the proper folding and stabilization of the nonapeptide hormone. nih.gov It acts as an intramolecular chaperone, ensuring the correct formation of the disulfide bridge within the this compound peptide. nih.gov The sequence of the neurophysin domain is highly conserved between molluscan and vertebrate precursors, most notably in the preservation of all 14 cysteine residues that are fundamental to its structure. pnas.org This domain is eventually cleaved from the peptide during post-translational processing.

Post-translational Modifications

The conversion of the inactive preproconopressin into the biologically active this compound requires a series of enzymatic steps known as post-translational modifications (PTMs). nih.govwikipedia.org These modifications are critical for the peptide's final structure and function.

The primary PTMs involved in the maturation of this compound are:

Proteolytic Cleavage: The precursor protein undergoes several cleavage events. First, the N-terminal signal peptide is removed. Subsequently, the this compound nonapeptide is excised from the neurophysin domain at specific cleavage sites, which are typically pairs of basic amino acids (like Lys-Arg). pnas.orgresearchgate.net

Disulfide Bond Formation: A single intramolecular disulfide bond is formed between the two cysteine residues at positions 1 and 6 of the nonapeptide. nih.govnih.gov This creates a cyclic six-amino-acid ring structure, which is a hallmark of the vasopressin/oxytocin peptide family and is essential for receptor binding and activity. nih.govnih.gov

C-terminal Amidation: The final glycine (B1666218) residue in the this compound sequence (Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly ) serves as a signal for amidation. jneurosci.orgresearchgate.net An enzyme removes the glycine and modifies the preceding lysine (B10760008) residue, resulting in a C-terminal amide group (-NH2). nih.gov This amidation is a common feature of many neuropeptides and is often crucial for their biological activity and stability. nih.gov

Tissue and Cell-Specific Gene Expression

The expression of the gene encoding this compound is highly localized to specific tissues and cells, reflecting its dual role as both an endogenous neuropeptide and a venom component.

In non-venomous molluscs like Lymnaea stagnalis, the conopressin gene is expressed in a very small number of neurons within the central nervous system. pnas.orgpnas.orgjneurosci.org Specifically, expression has been identified in neurons located in the pedal ganglia, which are associated with the control of male reproductive behavior. jneurosci.orgnih.gov The gene products are transported to peripheral targets, including the vas deferens and penis nerve. jneurosci.org Furthermore, some of these neurons co-express both the Lys-conopressin peptide and its receptor, suggesting an autocrine or paracrine function where the peptide can regulate its own release or the activity of its parent neuron. nih.gov Expression is also seen in neuroendocrine cells that regulate metabolism. nih.gov

In venomous cone snails, this compound has been isolated from the venom of both the fish-hunting Conus geographus and the worm-hunting Conus imperialis. frontiersin.orgnih.gov This indicates that the gene is expressed in the venom duct of these species. up.edu.phup.edu.ph The presence of the same peptide serving as an endogenous hormone in some snails and as a venom toxin in others has led to the hypothesis that endogenous neuropeptides have been "recruited" and adapted for a specialized predatory function in the venom apparatus over evolutionary time. nih.govvliz.be

Table 2: Tissue-Specific Expression of this compound Gene
OrganismTissue/Cell TypeInferred FunctionReference
Lymnaea stagnalis (Pond Snail)Neurons in pedal ganglia of the CNS; neuroendocrine cellsNeuromodulation (control of sexual behavior, metabolism) jneurosci.orgnih.gov
Aplysia californica (Sea Slug)Neuron in abdominal ganglion; neurons in pedal gangliaNeuromodulation nih.gov
Conus geographus (Fish-hunting Cone Snail)Venom ductVenom toxin (envenomation of prey) frontiersin.orguniprot.org
Conus imperialis (Worm-hunting Cone Snail)Venom ductVenom toxin (envenomation of prey) nih.gov

Receptor Pharmacology and Signal Transduction Mechanisms

Identification and Characterization of Cognate Receptors

The biological activities of Lys-conopressin-G are initiated by its binding to specific cell surface receptors. Research has identified these cognate receptors as members of the large G-protein coupled receptor (GPCR) superfamily, which are integral to cellular signaling across a wide range of species.

This compound and its analogues, like Arg-conopressin-S, are known to act as agonists at the vasopressin/oxytocin (B344502) class of G-protein coupled receptors. nih.gov The initial hypothesis that these peptides interact with this GPCR family arose from observations that their injection into the brains of mice produced effects similar to those of vertebrate neurohypophyseal hormones. nih.govsmartox-biotech.com This functional overlap suggests an interaction with a common class of receptors in the brain. smartox-biotech.com These receptors are characterized by their seven-transmembrane domain structure and their function in transducing extracellular signals into intracellular responses. bris.ac.ukmonash.edu

In invertebrates, specific receptors for conopressins have been identified. A notable example is found in the great pond snail, Lymnaea stagnalis, a model organism for neuroscience research. frontiersin.orgnih.gov In this mollusk, a novel G protein-coupled receptor, known as the Lymnaea stagnalis conopressin receptor (LSCPR), has been characterized. abmole.com This receptor is unique in that it mediates both vasopressin- and oxytocin-like functions of this compound within the snail's central nervous system, where the peptide is involved in processes such as male copulatory behavior. frontiersin.orgnih.govabmole.com The existence of specific receptor subtypes like LSCPR highlights the evolutionary conservation and functional diversification of the vasopressin/oxytocin signaling system.

Ligand Binding Dynamics

The interaction between this compound and its receptors is defined by specific binding characteristics, including affinity and potency. These parameters have been investigated in various species, revealing how structural nuances of the peptide influence its receptor engagement compared to its vertebrate counterparts.

Pharmacological studies have characterized the activity of this compound at both human and zebrafish vasopressin/oxytocin receptors. This compound acts as a full agonist at all tested human receptors except for the oxytocin receptor (OTR). nih.gov Its potency is notable at the human vasopressin V1a (hV1aR) and V1b (hV1bR) receptors, with EC₅₀ values in the high nanomolar range. nih.gov However, it displays a lower affinity for the human V2 receptor (hV2R). nih.gov Interestingly, this compound demonstrates higher affinity for zebrafish receptors, particularly the V1a1 receptor (ZF V1a1R), indicating species-specific differences in receptor binding. nih.gov

Potency (EC₅₀) of this compound at Human and Zebrafish Receptors nih.gov
ReceptorEC₅₀ (nM)Agonist Activity
Human V1a Receptor (hV1aR)123Full Agonist
Human V1b Receptor (hV1bR)52Full Agonist
Human V2 Receptor (hV2R)300Full Agonist
Human Oxytocin Receptor (hOTR)No ActivityN/A
Zebrafish V1a1 Receptor (ZF V1a1R)10Full Agonist

When compared to vertebrate analogues like arginine vasopressin (AVP) and oxytocin (OT), this compound exhibits a distinct receptor interaction profile. A key structural difference is the presence of a positively charged arginine residue at position 4 in this compound, whereas vertebrate peptides typically have a glutamine residue at this position. nih.gov This substitution is believed to contribute to a loss of potency at human V1a and V1b receptors compared to native vertebrate ligands. nih.gov While AVP and OT generally show higher affinity for human receptors, this compound is as potent as oxytocin at hV1aR and hV1bR. nih.gov This complex relationship underscores how subtle changes in peptide sequence can significantly alter receptor binding and selectivity across species and receptor subtypes.

Intracellular Signaling Pathways

Upon binding of this compound to its cognate GPCR, a conformational change in the receptor initiates intracellular signaling cascades. The specific pathway activated is dependent on the receptor subtype and the G-protein to which it couples.

Pharmacological assays have elucidated the primary signaling mechanisms for different receptor subtypes activated by this compound. nih.gov

Phospholipase C / Intracellular Calcium Mobilization : Activation of the V1a and V1b receptors typically leads to the coupling of Gαq/11 proteins. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium ions (Ca²⁺) from intracellular stores like the endoplasmic reticulum, leading to a variety of cellular responses. nih.govkhanacademy.org Assays measuring increases in intracellular calcium have confirmed this pathway for this compound's agonism at hV1aR and hV1bR. nih.gov

Adenylyl Cyclase / cAMP Accumulation : The V2 receptor subtype is primarily coupled to Gαs proteins. nih.gov Upon activation by this compound, Gαs stimulates the enzyme adenylyl cyclase, which converts ATP into cyclic adenosine (B11128) monophosphate (cAMP). nih.govkhanacademy.org cAMP then acts as a second messenger, activating protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. khanacademy.org The lower affinity of this compound at the hV2R was determined through assays measuring the accumulation of cAMP. nih.gov

These distinct signaling pathways allow this compound to mediate a diverse range of physiological effects depending on the tissue-specific expression of vasopressin/oxytocin receptor subtypes.

G-protein Coupling Mechanisms (e.g., Gαq, Gαi/o, Gα12/13)

Research into the signal transduction pathways of this compound indicates a primary coupling to the Gαq subfamily of G-proteins. Based on sequence homologies, receptors for this compound in Lymnaea are thought to couple to Q-type G proteins (Gαq). physiology.orgnih.gov This is consistent with their relation to vertebrate vasopressin V1 and oxytocin receptors, which are known to interact with G-proteins of the Gq type. physiology.org

When Lymnaea conopressin receptors were expressed in Xenopus oocytes, they were able to activate a calcium-dependent anion channel. physiology.org This activation is understood to occur through a Gαq-mediated release of calcium from intracellular stores, a hallmark of the Gαq signaling pathway. physiology.orgnih.gov Activation of Gαq stimulates the enzyme phospholipase C, which initiates downstream second messenger systems. physiology.orgnih.gov While the coupling to Gαq is well-supported, information regarding the interaction of this compound receptors with other G-protein subfamilies, such as Gαi/o or Gα12/13, is not extensively detailed in the current literature.

Table 1: Summary of G-protein Coupling for this compound

G-Protein SubfamilyEvidence of CouplingKey FindingsReferences
GαqPositiveReceptor homology to V1/oxytocin receptors; activation of Ca²⁺-dependent channels in oocytes mediated by Gαq. physiology.orgnih.gov
Gαi/oNot Reported-
Gα12/13Not Reported-

Activation of Second Messenger Systems (e.g., Inositol Phosphates, Protein Kinase C)

Consistent with its coupling to Gαq proteins, this compound activates second messenger systems involving inositol phosphates and protein kinase C (PKC). The Gαq pathway's activation of phospholipase C leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org

The involvement of the PKC pathway has been demonstrated in central neurons of Lymnaea stagnalis. physiology.orgnih.gov The activation of a specific high-voltage-activated current (I-HVA) by this compound was mimicked by the application of a PKC-activating phorbol (B1677699) ester and was blocked by the PKC inhibitor GF-109203X. nih.gov This suggests that PKC-dependent phosphorylation is a crucial step in the signaling cascade that underlies this particular electrical response. nih.gov

The production of IP3 is inferred from the observation of Gαq-mediated calcium release from intracellular stores. physiology.org IP3 typically binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm, which then acts as another second messenger. wikipedia.org

Table 2: Second Messengers Activated by this compound

Second MessengerEvidence of ActivationMechanismReferences
Inositol Phosphates (IP3)InferredGαq activation leads to phospholipase C activity, which produces IP3, causing Ca²⁺ release from internal stores. physiology.orgwikipedia.org
Protein Kinase C (PKC)DirectActivation of I-HVA is mimicked by PKC activators and blocked by PKC inhibitors. physiology.orgnih.gov
Calcium (Ca²⁺)InferredGαq-mediated release from intracellular stores activates Ca²⁺-dependent channels. physiology.org

Modulation of Ion Channel Activity (e.g., Ca2+ currents, Cl- currents)

This compound modulates the activity of several ion channels, leading to changes in neuronal excitability. In the central neurons of Lymnaea, the peptide activates two distinct persistent inward pacemaker currents. nih.gov

High-Voltage-Activated Current (I-HVA): This current is activated at membrane potentials above -40 mV. nih.govnih.gov

Low-Voltage-Activated Current (I-LVA): This current is activated over a broad voltage range, from -90 to +10 mV. nih.govnih.gov

Ion substitution experiments have shown that sodium is the primary charge carrier for both I-HVA and I-LVA. nih.gov These currents are distinct from a separate persistent inward current carried by calcium. nih.gov Furthermore, studies on the pacemaker currents in Lymnaea neurons suggest that calcium dynamics are not of major importance for the direct conopressin response in that specific system. nih.gov

However, studies using Xenopus oocytes expressing Lymnaea conopressin receptors have demonstrated the activation of a calcium-dependent anion channel. physiology.org Anion channels are typically permeable to chloride (Cl-), suggesting that this compound can modulate Cl- currents. This effect is secondary to the Gαq-mediated increase in intracellular calcium concentration. physiology.org

Table 3: Ion Channel Modulation by this compound

Ion CurrentEffectCharge CarrierMechanismReferences
High-Voltage-Activated (I-HVA)ActivationNa⁺Activated via a PKC-dependent pathway. nih.govnih.gov
Low-Voltage-Activated (I-LVA)ActivationNa⁺Activated via a distinct second-messenger cascade. nih.govnih.gov
Ca²⁺-dependent Anion (Cl⁻) CurrentActivationCl⁻ (presumed)Indirectly activated by increased intracellular Ca²⁺ following Gαq stimulation. physiology.org
Ca²⁺ CurrentNo direct effect notedCa²⁺Conopressin-activated currents are distinct from Ca²⁺ currents in Lymnaea neurons. nih.gov

Physiological Roles and Functional Studies in Invertebrate Models

Neurotransmitter and Neuromodulator Roles

Lys-conopressin-G functions as a neurotransmitter and neuromodulator in the central nervous system of several mollusks. bioone.orgqyaobio.com In the pond snail Lymnaea stagnalis, it acts as a neuromodulator within the cerebral ganglion. bioone.orgbioone.org Similarly, in Aplysia californica, it has been shown to have modulatory effects on gill behaviors. bioone.orgbioone.org The peptide is expressed in the central nervous system and is known to interact with G-protein coupled receptors to carry out its functions. qyaobio.com

Research indicates that this compound stimulates both transient and persistent inward currents in molluscan neurons, which in turn affects their excitability, firing patterns, and the shape of their action potentials. qyaobio.com This suggests a broad role in regulating neuronal communication and activity. In the leech Erpobdella octoculata, Lys-conopressin has also been identified, pointing to its conserved role across different invertebrate groups. doi.org

Neuronal Excitability and Activity Modulation

This compound significantly modulates the electrical properties of neurons, influencing their firing patterns and the characteristics of their action potentials. qyaobio.comphysiology.org

In the anterior lobe neurons of Lymnaea stagnalis, which are involved in male copulation, conopressin has profound effects on firing activity. physiology.org It activates two types of persistent inward currents: a low-voltage-activated (LVA) current and a high-voltage-activated (HVA) current. physiology.orgnih.gov

The activation of the LVA current is sufficient to cause strong depolarization and induce burst firing in these neurons. physiology.orgnih.gov For neurons that only exhibit the HVA current, conopressin enhances their excitability by increasing the number of action potentials fired in response to a depolarizing stimulus, thereby counteracting accommodation. physiology.orgnih.gov This modulation of firing patterns is crucial for the sustained neuronal activity required to control complex behaviors like copulation. physiology.org

This compound also modulates the shape of action potentials in molluscan neurons. physiology.orgnih.gov It has been shown to enhance the broadening of action potentials that occurs during depolarizing stimuli. nih.gov This effect is mediated, at least in part, by the augmentation of a calcium current that is activated during the repolarizing phase of the action potential. nih.gov By directly influencing the underlying ionic currents, conopressin can alter the duration and form of the action potential, which can have significant consequences for synaptic transmission and neurotransmitter release. physiology.orgnih.gov

**Table 2: Effects of this compound on Neuronal Properties in *Lymnaea stagnalis***

Neuronal Property Effect of this compound Underlying Mechanism
Firing Pattern Induces burst firing. physiology.orgnih.gov Activation of a low-voltage-activated (LVA) persistent inward current. physiology.orgnih.gov
Excitability Increases number of action potentials; counteracts accommodation. physiology.orgnih.gov Activation of a high-voltage-activated (HVA) persistent inward current. physiology.orgnih.gov
Action Potential Shape Enhances action potential broadening. nih.gov Augmentation of a transient calcium current during repolarization. nih.gov

Activation of Pacemaker Currents (e.g., High-Voltage-Activated and Low-Voltage-Activated Currents)

In the central neurons of the mollusk Lymnaea stagnalis, this compound is a key modulator of neuronal excitability through its activation of distinct pacemaker currents. physiology.orgnih.gov This neuropeptide activates two primary types of persistent inward currents: a high-voltage-activated (HVA) current and a low-voltage-activated (LVA) current. physiology.orgnih.gov

The HVA current is activated at membrane potentials more positive than -40 mV and shares characteristics with pacemaker currents found in other molluscan neurons. physiology.orgnih.gov Conversely, the LVA current is activated across a broader and more negative range of membrane potentials, from -90 mV to 0 mV. physiology.orgnih.gov Both of these currents are primarily carried by sodium ions. nih.gov

The activation of these currents is mediated through a G protein-coupled receptor. physiology.org Research suggests that the HVA and LVA currents are activated via different second-messenger pathways. nih.gov Specifically, the activation of the HVA current is dependent on Protein Kinase C (PKC), as demonstrated by experiments where PKC-activating phorbol (B1677699) esters mimicked the effect of conopressin on this current. physiology.orgnih.gov The involvement of PKC is further supported by the blockage of HVA current activation by general protein kinase inhibitors. nih.gov In contrast, the LVA current does not appear to be dependent on the cAMP pathway. nih.gov

These conopressin-activated currents are crucial for inducing or enhancing a region of negative slope resistance in the neuron's steady-state current-voltage relationship, which is fundamental for generating rhythmic firing patterns. nih.gov

Osmoregulation and Diuretic Effects (e.g., in leeches)

This compound is implicated in the critical process of osmoregulation in several invertebrate species, most notably in leeches. biologists.compillbuys.com In annelids, Lys-conopressin, along with another peptide, annetocin (B131712), is thought to regulate water balance through actions on the nephridia, the excretory organs. biologists.com

Studies on the leech Hirudo medicinalis have revealed complex effects of Lys-conopressin on ion transport across the integument. biologists.com Initially, it inhibits the amiloride-dependent transient Na+ current, but this is followed by a significant stimulation of the same current. biologists.com This dual action suggests a sophisticated regulatory role in maintaining ionic homeostasis. Furthermore, in the leech Whitmania pigra, injection of Lys-conopressin resulted in a reduction of body weight, which is interpreted as a measure of water loss and thus a diuretic effect. nih.gov This effect was observed to be more pronounced in leeches during their breeding season. nih.gov The body weight reduction is likely linked to the secretion of a large amount of mucus, a process that accompanies egg-laying and contributes significantly to water loss. nih.gov

The involvement of Lys-conopressin in both reproduction and osmoregulation highlights the conserved functions of the oxytocin (B344502)/vasopressin peptide family throughout evolution. biologists.com

Metabolic Regulation (e.g., Carbohydrate Metabolism in Lymnaea stagnalis)

This compound also plays a role in metabolic control, particularly in the regulation of carbohydrate metabolism in the pond snail, Lymnaea stagnalis. nih.govbioscientifica.com In this mollusk, insulin-related peptides, which are crucial for managing carbohydrate metabolism, are released from neuroendocrine cells known as light-green cells located in the cerebral ganglion. bioscientifica.com

Lys-conopressin induces a depolarizing response in these light-green cells, which express a specific conopressin receptor (LSCPR1). nih.govbioscientifica.com This depolarization suggests that Lys-conopressin can stimulate the activity of these cells, thereby influencing the release of insulin-related peptides and consequently regulating carbohydrate metabolism. This function is analogous to the vasopressin-like metabolic roles observed in vertebrates, where vasopressin can affect processes like liver glycogenolysis. bioscientifica.com The co-evolution of Lys-conopressin and its receptor in Lymnaea underscores its importance in mediating these vasopressin-like metabolic functions alongside its oxytocin-like reproductive roles. nih.gov

Comparative Bioassay Activities (e.g., scratching behavior in mice models for functional analogy)

To understand the functional conservation and potential broader physiological roles of this compound, comparative bioassays have been conducted, most notably in mice. When injected intracerebrally into mice, this compound, isolated from the venom of the cone snail Conus imperialis, induces a distinct and intense scratching and grooming behavior. smartox-biotech.commayflowerbio.comnih.gov This behavioral response is characteristic of the effects of conopressins and is very similar to the activity elicited by vertebrate neurohypophyseal hormones like vasopressin and oxytocin. smartox-biotech.com

This similarity in induced behavior suggests that these invertebrate peptides can act upon a common receptor in the mammalian brain, highlighting a functional analogy between the invertebrate conopressins and the vertebrate vasopressin/oxytocin family of peptides. smartox-biotech.com The discovery of conopressins in the venom of predatory cone snails has led to speculation that these peptides, originally endogenous hormones, have been evolutionarily adapted for specialized use in venom to disrupt the physiological systems of prey. nih.govnih.gov

Agonistic Effects on Steroid Secretion in Amphibians

Further extending the comparative studies, the effects of this compound have been examined in amphibians, specifically on steroid secretion. In the frog, this compound acts as an agonist, mimicking the stimulatory effect of arginine vasotocin (B1584283) (AVT), a potent stimulator of corticosterone (B1669441) and aldosterone (B195564) secretion from the adrenal gland. nih.gov

In a comparative study of various AVT analogs, this compound was shown to stimulate steroid secretion, although it was less potent than AVT, hydrin 2, oxytocin, and arginine vasopressin. nih.gov The stimulatory effect of these peptides on steroidogenesis is mediated through the activation of receptors that are related to mammalian V2 and/or oxytocin receptors and are positively coupled to phosphoinositide-specific phospholipase C. nih.gov This demonstrates that this compound can interact with vertebrate neurohypophyseal hormone receptors to elicit a physiological response, further supporting the deep evolutionary conservation of this signaling system.

Research Methodologies and Experimental Approaches in Lys Conopressin G Study

Peptide Synthesis Techniques

The chemical synthesis of Lys-conopressin-G is fundamental for obtaining the pure peptide in quantities sufficient for detailed investigation, overcoming the limitations of isolating it from natural sources.

Solid-Phase Peptide Synthesis (e.g., Fmoc/OtBu Chemistry)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of producing this compound and its analogs. The most commonly employed strategy utilizes Fmoc/OtBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry. acs.orgmdpi.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. iris-biotech.de

The synthesis process begins with the attachment of the C-terminal amino acid, Glycine (B1666218), to a resin, such as Rink amide AM resin. acs.org The Nα-amino group of each incoming amino acid is temporarily protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups like tert-butyl (tBu), trityl (Trt), and Boc (tert-butoxycarbonyl). mdpi.compeptide.com For instance, the side chains of Lysine (B10760008) and Asparagine are protected with Boc and Trt groups, respectively. mdpi.com

Each cycle of peptide elongation involves two key steps:

Deprotection: The Fmoc group from the N-terminus of the resin-bound peptide is removed using a mild base, typically piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.gov

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine. Common coupling reagents include N,N'-diisopropylcarbodiimide (DIC) and ethyl cyano(hydroxyimino)acetate (Oxymapure). acs.org

This Fmoc/OtBu-based SPPS approach has been successfully used to manually synthesize this compound and a variety of its analogs for mechanistic and structural studies. acs.org

Analytical and Spectroscopic Characterization

Following synthesis and purification, a suite of analytical and spectroscopic techniques is employed to verify the identity, purity, and three-dimensional structure of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is an indispensable tool for the purification and purity assessment of this compound. mdpi.comjneurosci.orgnih.gov In RP-HPLC, the peptide is passed through a column packed with a nonpolar stationary phase (e.g., C18). portlandpress.com Elution is achieved using a gradient of increasing organic solvent, such as acetonitrile (B52724) (ACN), in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA). mdpi.comnih.gov

Researchers have utilized various HPLC systems and solvent gradients to purify both native and synthetic this compound. jneurosci.org The peptide's retention time in the chromatogram is a characteristic feature used to assess its purity. Co-elution experiments, where the synthetic peptide is mixed with the native peptide and analyzed by HPLC, are often performed to confirm their identity. If both peptides elute as a single peak, it provides strong evidence that they are structurally identical. jneurosci.org HPLC analysis has been used to confirm the purity of synthetic this compound to be ≥95%. phoenixbiotech.net

HPLC Application Details References
PurificationUsed to isolate this compound from crude venom extracts and synthetic reaction mixtures. jneurosci.orgnih.govnih.gov
Purity AssessmentConfirms the homogeneity of the peptide sample, often showing purity levels of ≥95%. mdpi.comphoenixbiotech.net
Identity ConfirmationCo-elution of native and synthetic peptides in multiple distinct solvent systems confirms their identity. jneurosci.orgnih.gov

Mass Spectrometry (e.g., ESI-MS, MALDI-TOF MS)

Mass spectrometry (MS) is a powerful technique for determining the precise molecular weight of this compound, thereby confirming its amino acid composition. The experimentally measured mass is compared with the theoretical calculated mass of the peptide sequence (Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2), which is 1033.47 Da. phoenixbiotech.net

Commonly used MS techniques in the study of this compound include:

Electrospray Ionization Mass Spectrometry (ESI-MS): Often coupled with HPLC (LC-MS), ESI-MS is used to analyze the mass of the eluting peptide, providing real-time mass data during purification. mdpi.comnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique is used for accurate mass determination of the purified peptide. nih.gov In some studies, MALDI tandem mass spectrometry (MS/MS) has been employed to sequence the peptide, confirming the order of amino acids by analyzing the fragmentation pattern. mdpi.com

MS/MS analysis of this compound has also revealed unusual fragmentation patterns, such as a specific N–Cα bond cleavage under collision-induced dissociation (CID) conditions, providing deeper insights into its gas-phase chemistry. acs.org

Mass Spectrometry Technique Application in this compound Study Key Findings References
Plasma Desorption MSInitial mass determination of the native peptide.Indicated a molecular weight (MH+) of 1036.7 Da. jneurosci.org
ESI-MSCoupled with HPLC for purification and mass confirmation.Confirmed the correct molecular weight of synthetic analogues. mdpi.comnih.gov
MALDI-TOF MSAccurate mass determination and sequencing.Confirmed the monoisotopic molecular weight and validated the amino acid sequence through MS/MS fragmentation. nih.govmdpi.com
Tandem MS (CID)Investigation of fragmentation pathways.Revealed a unique, sequence-dependent N–Cα bond cleavage at the Cys6 residue. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for elucidating the three-dimensional structure of this compound in solution. nih.gov A series of two-dimensional (2D) NMR experiments are typically performed on a high-field NMR spectrometer. nih.govmdpi.com

These experiments include:

Total Correlation Spectroscopy (TOCSY): Used to identify amino acid spin systems based on through-bond scalar couplings.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-Frame Overhauser Effect Spectroscopy (ROESY): Provides information about through-space proximities between protons, which is crucial for determining the peptide's folded structure. nih.gov

Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY): Helps in assigning specific proton resonances. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: Correlates protons with their directly attached carbons (¹³C) or nitrogens (¹⁵N), aiding in resonance assignment. nih.gov

NMR studies have shown that this compound (Con-G) predominantly displays one set of peaks, indicating a stable conformation in solution, unlike some of its analogues which show multiple conformations. nih.gov Nano-NMR techniques have even been applied to study related conopressins directly isolated from venom in minute quantities, revealing conformational changes upon ion binding. nih.gov

Radioimmunoassay (RIA)

Radioimmunoassay (RIA) is a highly sensitive immunochemical technique used to detect and quantify this compound in biological samples, such as tissue extracts. jneurosci.orgnih.gov The assay relies on the competition between a radiolabeled peptide (tracer, e.g., ¹²⁵I-oxytocin) and the unlabeled this compound in the sample for binding to a specific antibody. jneurosci.org

RIA has been instrumental in:

Identifying the presence of a vasopressin-like peptide in ganglia extracts of mollusks like Aplysia kurodai. nih.gov

Demonstrating that this peptide is immunologically identical to this compound. embl-heidelberg.de

Screening HPLC fractions to locate the peptide during purification from complex biological mixtures. jneurosci.org

Investigating the absence of an oxytocin-related peptide in Lymnaea stagnalis, where Lys-conopressin is the sole member of the vasopressin/oxytocin (B344502) superfamily present. jneurosci.orgresearchgate.net

Molecular Biology Techniques

Molecular biology techniques have been fundamental in the discovery, characterization, and functional analysis of this compound and its related peptides. These methods have allowed researchers to move from peptide purification to understanding the genetic basis, expression patterns, and diversity of this neuropeptide family.

cDNA and Gene Cloning

The molecular characterization of vasopressin/oxytocin-type neuropeptide signaling in mollusks was significantly advanced by the cloning and sequencing of the cDNA and the gene encoding the this compound precursor in the pond snail, Lymnaea stagnalis. frontiersin.org Initial studies involved purifying the peptide from neural ganglion extracts, which then enabled the design of probes to screen cDNA libraries. frontiersin.org

The cloning of the conopressin cDNA revealed that the precursor protein has a conserved structural organization, similar to mammalian vasopressin and oxytocin preprohormones. nih.gov This structure typically includes a signal peptide, the neuropeptide itself (this compound), and a neurophysin domain, which are separated by cleavage sites for prohormone convertases. nih.gov The neurophysin domain contains 14 cysteine residues, forming rigid cage-like structures. nih.gov Genomic analysis confirmed that the gene structure, including the position of introns, is also conserved, pointing to a common evolutionary origin for the vasopressin/oxytocin superfamily, predating the split of Protostomia and Deuterostomia. nih.gov In Lymnaea, studies have concluded that Lys-conopressin is the sole member of this superfamily present, with no evidence of a separate oxytocin-like gene, suggesting invertebrates may possess only a single gene from this family. researchgate.net

Transcriptomics for Novel Peptide Discovery

Transcriptomics, the large-scale study of gene transcripts, has revolutionized the discovery of novel venom peptides, including new variants of conopressin. By sequencing the mRNA from the venom glands of various cone snail species, researchers can identify a vast array of precursor peptide sequences without the need for laborious peptide purification.

This high-throughput approach has successfully identified this compound in the venom of species like Conus imperialis and has led to the discovery of many other novel conopressin sequences in species such as Conus miliaris and Conus villepinii. mdpi.comnih.govresearchgate.net For instance, a combined transcriptomic and proteomic analysis of Conus geographus unveiled thousands of novel precursor conopeptide sequences. uq.edu.au Similarly, transcriptomic analysis of two Conus imperialis specimens identified 267 distinct conopeptides, revealing significant individual variation at the sequence level despite a broad overlap at the gene superfamily level. mdpi.com These studies demonstrate the power of transcriptomics in uncovering the molecular diversity of conopeptides and provide a rich resource for identifying novel ligands, like conopressins, for further pharmacological investigation. nih.govresearchgate.net

Peptide NameSpecies of OriginKey Feature / Discovery MethodReference
This compoundConus geographus, C. imperialis, Lymnaea stagnalisVasopressin-like peptide; identified via purification and sequencing, later confirmed by transcriptomics. frontiersin.orgmdpi.com
Arg-conopressin-SConus striatusOne of the first conopressins sequenced. frontiersin.org
γ-conopressin-vilConus villepiniiContains a γ-carboxyglutamate residue at position 8, a unique post-translational modification for this family. researchgate.net
Conopressin-M1Conus miliarisDiscovered via transcriptomics; features a charge inversion with an aspartate at position 8 and a proline at position 3. nih.govresearchgate.net
Conopressin-M2Conus miliarisDiscovered via transcriptomics; features a charge inversion with an aspartate at position 8. nih.govresearchgate.net

Gene Expression Analysis (e.g., RT-PCR, in situ hybridization)

Gene expression analysis techniques are crucial for determining the spatial and temporal distribution of this compound and its receptors, providing insights into their physiological roles. thermofisher.com

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) is a highly sensitive method used to detect and quantify mRNA transcripts. thermofisher.com In the context of conopressin research, RT-PCR is used to confirm the expression of conopressin or its receptor genes in specific tissues. For example, RT-PCR was used to demonstrate the expression of a vasopressin-related receptor mRNA in the genital tract, ovary, and brain of the leech Theromyzon tessulatum. bioscientifica.com This technique can also be used in a quantitative manner (qRT-PCR) to measure changes in gene expression under different physiological conditions. jcpsp.pk

In situ hybridization (ISH) allows for the localization of specific mRNA sequences directly within preserved tissue sections or cells. thermofisher.comeppendorf.com This technique has been instrumental in mapping the expression of the conopressin system. In Lymnaea, ISH revealed that the conopressin gene is expressed in neurons within the anterior lobe of the right cerebral ganglion, which are known to control male sexual behavior. researchgate.net In studies of related peptides, ISH has shown specific expression of the annetocin (B131712) receptor in the nephridia of the earthworm clitellum region, linking the peptide to egg-laying behavior through its action on these specific organs. nih.gov This precise localization is critical for correlating the presence of the peptide/receptor system with specific physiological functions. eppendorf.com

Electrophysiological Recordings

Electrophysiological recording techniques are the gold standard for investigating how neuropeptides like this compound directly modulate neuronal activity. uk.com By measuring the electrical properties of neurons, these methods provide real-time data on the effects of the peptide on ion channel function, membrane potential, and firing patterns.

Whole-Cell Patch-Clamp

The whole-cell patch-clamp technique is a widely used configuration for studying the electrophysiological effects of this compound. uk.comaxolbio.com In this method, a glass micropipette forms a tight, high-resistance seal with the membrane of an isolated neuron, typically from the anterior lobe of the Lymnaea cerebral ganglion. physiology.orgnih.gov Brief suction is then applied to rupture the membrane patch, allowing direct electrical access to the cell's interior. axolbio.com

This configuration enables the recording of the sum of all ionic currents across the entire cell membrane. uk.com Researchers can apply synthetic this compound to the neuron while monitoring its effects. physiology.org The whole-cell mode is versatile and can be used for either voltage-clamp experiments, to measure ionic currents while controlling the membrane voltage, or current-clamp experiments, to measure changes in membrane potential while controlling the injected current. axolbio.com This technique has been essential in characterizing the inward currents and excitatory responses induced by this compound in molluscan neurons. physiology.orgnih.gov

Voltage-Clamp and Current-Clamp Experiments

Voltage-Clamp Experiments are designed to measure ion flow across the membrane by holding the membrane potential at a set level. uk.com Using this approach, studies on Lymnaea neurons have shown that Lys-conopressin activates two distinct persistent inward currents. nih.gov These currents are distinguished by their voltage dependence:

High-Voltage-Activated (I-HVA) Current : This pacemaker-like current activates at membrane potentials more positive than -40 mV. physiology.orgnih.gov

Low-Voltage-Activated (I-LVA) Current : This current is activated over a broad range of potentials, typically between -90 mV and +10 mV. physiology.orgnih.gov

Ion substitution experiments have indicated that sodium is the primary charge carrier for both currents. nih.gov The two currents also show different sensitivities and kinetics, suggesting they may be mediated by distinct receptor subtypes. nih.gov

Current TypeActivation PotentialPrimary Charge CarrierKey CharacteristicsReference
High-Voltage-Activated (I-HVA)> -40 mVNa+Shows little desensitization; slower washout kinetics. physiology.orgnih.gov
Low-Voltage-Activated (I-LVA)-90 mV to +10 mVNa+Desensitizes within minutes; faster washout kinetics. physiology.orgnih.gov
Transient Sodium CurrentActivated during action potential upshootNa+Contributes to action potential initiation; variably affected by conopressin. physiology.org
Calcium Current (HVA)Activated positive to -10 mVCa2+Slowly inactivating; augmented by conopressin, contributing to action potential broadening. physiology.org

Current-Clamp Experiments are used to measure changes in the membrane potential (voltage) that result from ion channel activity, mimicking a more physiological state. metrionbiosciences.commoleculardevices.com In this mode, the application of this compound to Lymnaea anterior lobe neurons has been shown to affect their excitability, firing patterns, and the shape of their action potentials. physiology.org The inward currents (I-HVA and I-LVA) identified in voltage-clamp studies cause membrane depolarization, which can increase the firing rate of the neuron. physiology.org Furthermore, conopressin has been found to enhance action potential broadening, an effect attributed to its augmentation of an underlying calcium current. physiology.org These experiments demonstrate that this compound can act on multiple inward currents simultaneously to profoundly modulate the electrical behavior of target neurons. physiology.org

Action Potential Clamp Technique

The action potential clamp technique is a sophisticated electrophysiological method used to study the specific ion currents that shape the action potential. In the context of this compound, this technique has been instrumental in elucidating the peptide's effects on neuronal excitability and firing patterns in molluscan neurons, particularly those from Lymnaea stagnalis. physiology.orgnih.gov

The methodology involves first recording a neuron's typical action potential under current-clamp conditions. physiology.org This recorded action potential waveform is then "replayed" to the same neuron as a voltage-clamp command. physiology.orgresearchgate.net By clamping the neuron's membrane potential to its own action potential shape, the technique allows for the measurement of the specific currents that flow across the membrane during each phase of the action potential. physiology.org

Detailed Research Findings: Studies using this approach on anterior lobe neurons of Lymnaea have demonstrated that this compound modulates multiple inward currents. nih.gov Researchers observed that conopressin enhances both a transient sodium current and a high-voltage-activated (HVA) calcium current. physiology.org

Transient Sodium Current: The action potential clamp revealed that this current is primarily activated during the rapid upstroke (depolarizing phase) of the action potential. physiology.org

HVA Calcium Current: This current is activated later, during the repolarizing phase of the action potential. physiology.orgnih.gov The application of this compound was found to augment this calcium current, leading to a broadening of the action potential. physiology.orgnih.gov

By isolating these specific currents, the action potential clamp technique provided direct evidence that this compound can directly modulate the shape and duration of an action potential by enhancing the underlying sodium and calcium currents. nih.gov This modulation of ion currents is a key mechanism behind the peptide's ability to increase neuronal excitability and alter firing patterns. physiology.org

Two-Electrode Voltage Clamp in Xenopus Oocytes

The two-electrode voltage clamp (TEVC) technique, particularly when used with Xenopus laevis oocytes, is a cornerstone method for characterizing receptors and ion channels that are activated by specific ligands like this compound. researchgate.netnih.govmdpi.com This system is highly effective because Xenopus oocytes are large cells that can efficiently translate injected foreign cRNA into functional membrane proteins, such as G protein-coupled receptors (GPCRs). mdpi.comnih.gov

The technique utilizes two intracellular microelectrodes: one to measure the membrane potential (Vm) and another to inject the current necessary to "clamp" or hold the membrane potential at a desired value. researchgate.netuni-frankfurt.denpielectronic.com When a ligand binds to its expressed receptor on the oocyte surface, it triggers an intracellular signaling cascade that often results in the opening of ion channels. The TEVC setup measures the resulting current flow across the membrane while the voltage is held constant, providing a direct measure of the receptor's activation. nih.gov

Detailed Research Findings: Researchers have used the TEVC method to functionally express and characterize Lys-conopressin receptors (LSCPRs) from the pond snail, Lymnaea stagnalis. nih.gov

Functional Expression: cRNA encoding a putative Lys-conopressin receptor (LSCPR) was injected into Xenopus oocytes. nih.gov

Receptor Activation: Application of this compound to these oocytes evoked measurable inward currents. nih.gov

Mechanism of Current Generation: Further investigation revealed that these currents were identified as Ca²⁺-dependent Cl⁻ currents. nih.gov This indicates that the activation of the LSCPR by this compound leads to an increase in intracellular calcium, which in turn activates endogenous chloride channels in the oocyte, causing the measurable inward flow of chloride ions.

This experimental approach was pivotal in confirming the identity of a cloned receptor as a functional Lys-conopressin receptor and in deciphering the initial steps of its signal transduction pathway. nih.gov

Receptor Binding Assays and Functional Bioassays

Receptor binding and functional bioassays are essential for determining the affinity, selectivity, and biological activity of this compound at its target receptors. These assays are often used in conjunction to build a comprehensive pharmacological profile of the peptide.

Receptor Binding Assays: These assays quantify the interaction between a ligand (e.g., this compound) and its receptor. Typically, a radiolabeled ligand (like [³H]AVP) is used to compete with unlabeled ligands for binding to membranes prepared from cells or tissues expressing the receptor of interest. bioscientifica.com The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value, from which the inhibition constant (Ki) can be calculated. The Ki value is an inverse measure of the ligand's binding affinity for the receptor.

Functional Bioassays: These assays measure the biological response elicited by ligand-receptor binding. fyonibio.com They can range from measuring second messenger production (e.g., calcium mobilization) in cell lines to observing physiological responses in isolated tissues. fyonibio.comdoi.org For this compound, a common functional bioassay involves measuring muscle contractions in the vas deferens of the pond snail, a tissue where the peptide is known to have a physiological role. doi.orgjneurosci.org

Detailed Research Findings: Binding and functional assays have been crucial in comparing this compound to other members of the vasopressin/oxytocin superfamily and in understanding its evolutionary context.

Binding Affinity in Annelids: In one study using membranes from the leech Theromyzon tessulatum, Lys-conopressin (conopressin S) showed a significantly lower affinity for the leech AVP-related receptor compared to Arg-vasopressin (AVP) and Arg-conopressin (conopressin G). bioscientifica.com This highlights the importance of the residue at position 8 for receptor interaction.

Functional Equivalence in Molluscs: In Lymnaea stagnalis, physiological and receptor binding data suggest that Lys-conopressin and a synthetic oxytocin-like analogue, [Ile⁸]-conopressin, are functionally equivalent. jneurosci.org This indicates that in this species, the chemical nature of the amino acid at position 8 does not lead to a significant functional difference, a sharp contrast to vertebrate systems. jneurosci.org

Physiological Function: Functional bioassays have demonstrated that Lys-conopressin potently induces contractions in the vas deferens of the pond snail, supporting its role in male reproductive behavior, akin to oxytocin in mammals. doi.orgjneurosci.org

CompoundReceptor/TissueAssay TypeFindingReference
Lys-conopressin Leech AVP-related receptorBinding AssayLow affinity (Ki in 200-400 nM range) bioscientifica.com
Arg-conopressin Leech AVP-related receptorBinding AssayHigher affinity (Ki = 10.7 nM) bioscientifica.com
Arg-vasopressin (AVP) Leech AVP-related receptorBinding AssayHigh affinity (Ki ≈ Arg-vasotocin) bioscientifica.com
Lys-conopressin Lymnaea vas deferensFunctional BioassayPotently induces muscle contractions doi.orgjneurosci.org
[Ile⁸]-conopressin Lymnaea receptorsBinding/FunctionalFunctionally equivalent to Lys-conopressin jneurosci.org

Rational Design and Synthesis of Analogues for Structure-Activity Relationship Studies

The rational design and chemical synthesis of analogues are powerful tools for dissecting the structure-activity relationships (SAR) of peptides like this compound. ekb.egfrontiersin.org This approach involves systematically modifying the peptide's amino acid sequence and observing how these changes affect its binding affinity and functional activity. researchgate.net By identifying which residues are critical for receptor interaction and activation, researchers can map the "pharmacophore"—the essential features of the molecule required for its biological effect. ekb.eg

The process typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient creation of multiple analogues. frontiersin.orgnih.gov Modifications can include substituting amino acids, altering stereochemistry, changing the length of the peptide backbone, or modifying the C-terminal tail. nih.gov

Detailed Research Findings: SAR studies on conopressins and related vasopressin/oxytocin peptides have provided significant insights into the molecular basis of their receptor selectivity.

Role of Position 8: The residue at position 8 is a critical determinant of selectivity for vertebrate vasopressin (V1a, V2) versus oxytocin (OT) receptors. This compound possesses a basic lysine residue at this position, a feature it shares with vasopressin. frontiersin.orgportlandpress.com However, studies on novel conopressins from Conus miliaris that feature a negatively charged aspartate at position 8 showed a dramatic loss of activity at human receptors, reinforcing the importance of a basic residue for interacting with vasopressin/oxytocin receptor subtypes. nih.govmdpi.com

Role of Position 4: Conopressin-G and its analogues have a positively charged arginine at position 4, which is different from the glutamine found in vertebrate vasopressin and oxytocin. frontiersin.org The presence of this basic residue at position 4 has been shown to decrease potency at all tested human receptors, especially the V2 receptor. frontiersin.org

Agonist/Antagonist Switch: The synthesis of analogues of conopressin-T revealed that the residue at position 9 can function as an "agonist/antagonist switch." researchgate.net Replacing the native valine with the glycine found in most other conopressins and vasopressin/oxytocin peptides altered the activity profile at the V1a receptor. researchgate.net

Functional Equivalence in Invertebrates: A key SAR finding in invertebrates is that substituting the Lys⁸ in conopressin with an Ile⁸ (making it more oxytocin-like) did not result in a functional difference in Lymnaea. jneurosci.org This suggests that the molecular co-evolution of the ligand and its receptor followed a different path in invertebrates compared to vertebrates. jneurosci.orgresearchgate.net

Analogue/ModificationReceptor FamilyKey FindingReference
Aspartate at position 8 Human Vasopressin/OxytocinLoss of activity at human receptors. nih.govmdpi.com
Basic residue at position 4 Human Vasopressin/OxytocinDecreased potency, especially at V2R. frontiersin.org
[Ile⁸]-conopressin Lymnaea ReceptorsFunctionally equivalent to Lys-conopressin (Lys⁸). jneurosci.org
Conopressin-T (L7P analogue) Human Vasopressin/OxytocinIncreased affinity for V1a receptor. researchgate.net
OT/AVP (G9V analogue) Human V1a ReceptorPosition 9 can act as an agonist/antagonist switch. researchgate.net

Evolutionary Biology and Phylogenetics of Lys Conopressin G

Evolutionary Conservation of Vasopressin/Oxytocin (B344502) Superfamily

The vasopressin/oxytocin (VP/OT) superfamily represents a group of structurally related peptide hormones and neuropeptides that are highly conserved across the animal kingdom. researchgate.netruthfeldmanlab.com The discovery of Lys-conopressin-G in the venom of the cone snail Conus geographus and later in the central nervous system of the pond snail Lymnaea stagnalis provided definitive molecular evidence for the ancient origins of this superfamily, demonstrating their presence in invertebrates. nih.govnih.gov

The fundamental structure of these nonapeptides (peptides containing nine amino acid residues) is remarkably consistent, featuring a six-residue ring formed by a disulfide bridge between cysteine residues at positions 1 and 6, and a three-residue C-terminal tail. portlandpress.com All members of the superfamily share conserved residues at positions 1, 5, 6, 7, and 9. pnas.org The primary distinction between the vasopressin and oxytocin lineages in vertebrates lies at position 8, which is typically a basic amino acid (like Lysine (B10760008) or Arginine) in vasopressin-like peptides and a neutral amino acid in oxytocin-like peptides. pnas.orgjneurosci.org this compound, with its basic lysine residue at position 8, is thus classified as a vasopressin-related peptide. nih.gov

Table 1: Comparison of Selected Vasopressin/Oxytocin Superfamily Peptides This table illustrates the conservation and variation in amino acid sequences among different members of the superfamily. The conserved cysteine residues (C) forming the disulfide bridge are highlighted.

PeptideSequenceLineageSource Organism/Group
This compound C F I R N C P K G-NH₂Vasopressin-likeConus, Lymnaea stagnalis nih.gov
Arg-conopressin-S C I I R N C P R G-NH₂Vasopressin-likeConus striatus nih.gov
Arginine Vasopressin (AVP) C Y F Q N C P R G-NH₂Vasopressin-likeMammals frontiersin.org
Oxytocin (OT) C Y I Q N C P L G-NH₂Oxytocin-likeMammals frontiersin.org
Vasotocin (B1584283) C Y I Q N C P R G-NH₂AncestralNon-mammalian vertebrates portlandpress.com
Mesotocin C Y I Q N C P I G-NH₂Oxytocin-likeNon-mammalian vertebrates
Cephalotocin C F I R N C P L G-NH₂Oxytocin-likeOctopus vulgaris portlandpress.com

Gene Duplication Events in Peptide Evolution

Gene duplication is a primary engine of evolutionary novelty, and the VP/OT superfamily is a classic example of this process. ruthfeldmanlab.com It is widely believed that the distinct vasopressin and oxytocin lineages in jawed vertebrates arose from a tandem duplication of an ancestral vasotocin gene. ruthfeldmanlab.comnih.gov Following this duplication, the two resulting genes diverged in both sequence and function.

In contrast, most invertebrates typically possess only a single gene from this superfamily. nih.govnih.gov Extensive research on the mollusc Lymnaea stagnalis has shown that it possesses only the vasopressin-related peptide, Lys-conopressin, with no evidence of an oxytocin-like gene. jneurosci.orgresearchgate.net This suggests that the major gene duplication event that created the two-hormone system in vertebrates occurred after the divergence of protostomes and deuterostomes. researchgate.net However, the evolutionary history is not entirely uniform across invertebrates. The octopus, for instance, possesses two distinct oxytocin-like peptides, cephalotocin and octopressin, which arose from a clade-specific gene duplication within cephalopods, paralleling the evolution in vertebrates. nih.govportlandpress.com

Within the venomous cone snails, gene duplication has played a crucial role in the rapid evolution and diversification of venom peptides, known as conotoxins. carnegiemnh.orgnih.gov This process of extensive gene duplication provides a rich source of genetic raw material upon which natural selection can act, allowing for the development of novel peptide functions. carnegiemnh.org Endogenous signaling peptides, including those from the VP/OT superfamily, can be "recruited" for expression in the venom gland. biorxiv.org Following recruitment, these genes often undergo repeated duplications and experience strong positive selection, leading to the formation of hyper-diverse families of venom peptides. nih.govbiorxiv.org This accelerated evolution allows cone snails to adapt their venom composition to specific prey and ecological niches. oup.com

Diversification of Conopressins within Cone Snail Venoms

While this compound represents an ancestral, endogenous form of the peptide, the conopressins found in cone snail venoms display significant diversity. nih.govnih.gov This diversification is a direct result of the evolutionary pressures associated with their role in envenomation. oup.comresearchgate.net Cone snail venoms are complex cocktails of hundreds of bioactive peptides, and the specific composition varies widely between species, largely driven by dietary specialization (prey shifts). oup.comresearchgate.net

Table 2: Selected Examples of Conopressin Diversity in Conus Species This table showcases the sequence variation among different conopressins found in cone snail venoms.

Conopressin VariantSpeciesPrey TypeSequence
This compound Conus geographusPiscivorousC F I R N C P K G-NH₂ nih.gov
Arg-conopressin-S Conus striatusPiscivorousC I I R N C P R G-NH₂ nih.gov
γ-conopressin-vil Conus villepiniiUnknownC L I T S C P E G-NH₂ nih.gov
Conopressin-T Conus tulipaPiscivorousC F I R N C P L G-NH₂
Conopressin-M1 Conus miliarisVermivorousC F P R N C P D S-NH₂ nih.gov
Conopressin-M2 Conus miliarisVermivorousC F I R N C P D G-NH₂ nih.gov

Co-evolution of Ligand-Receptor Pairs

The evolution of a signaling peptide is intrinsically linked to the evolution of its corresponding receptor. nih.gov The functional divergence of ligands like the various conopressins is mirrored by adaptive changes in their G-protein coupled receptors (GPCRs). portlandpress.com Studies in the mollusc Lymnaea stagnalis have been pivotal in understanding the co-evolution of the Lys-conopressin ligand and its receptor. nih.gov

In Lymnaea, two distinct receptor subtypes for Lys-conopressin have been identified: LSCPR1 and LSCPR2. nih.gov These receptors have different distributions within the snail's reproductive organs and brain, suggesting they mediate distinct physiological functions. nih.gov Crucially, these receptors show different binding properties. One receptor is highly selective, while the other (LSCPR2) can be activated by both the native vasopressin-like Lys-conopressin and a synthetic oxytocin-like analogue. nih.gov This has led to the hypothesis that LSCPR2 may represent an ancestral receptor type, from which the more selective vertebrate vasopressin and oxytocin receptors later evolved. nih.gov This suggests that in invertebrates, the distinction at position 8 of the peptide may be functionally neutral, with a single receptor capable of accommodating variations. researchgate.netjneurosci.org

In vertebrates, the difference in polarity at position 8 is critical for selective binding to distinct V1, V2, and oxytocin receptors. portlandpress.com However, the evolution of ligand-receptor selectivity in invertebrates appears to have followed a different path. In the octopus, for example, selectivity between its two hormones (octopressin and cephalotocin) and their receptors is thought to be determined by amino acid residues at positions 2-5 of the peptide, not position 8. portlandpress.com The study of this compound and its receptors provides a model for how a single, ancestral ligand-receptor pair could give rise, through duplication and divergence, to the separate and highly specific signaling pathways seen in vertebrates today. nih.gov

Future Research Directions and Potential Research Applications

Elucidation of Further Pharmacological Profiles in Diverse Invertebrate Systems

While Lys-conopressin-G is known to be a vasopressin/oxytocin-like neuropeptide, its full range of physiological effects across the vast diversity of invertebrates remains largely unexplored. nih.gov Initially identified in the venom of cone snails, it was later found in non-venomous mollusks like the pond snail Lymnaea stagnalis and the sea hare Aplysia californica, where it functions as a neurotransmitter or neuromodulator. nih.govbioscientifica.comuq.edu.au In Lymnaea, it is involved in controlling reproductive processes and metabolism, activating pacemaker currents in central neurons. physiology.orgdoi.orgnih.gov A peptide with an identical sequence was also found to have potent diuretic effects in leeches. bioscientifica.com

Future research should aim to systematically characterize the pharmacological profile of this compound and its analogs in a broader range of invertebrate phyla. This could reveal conserved functions and novel physiological roles, providing deeper insights into the evolution and function of the vasopressin/oxytocin (B344502) signaling superfamily. nih.gov Such studies could investigate its role in osmoregulation, reproductive behaviors, and metabolic control in different species, clarifying how this ancient peptide family has been adapted for diverse biological functions. frontiersin.org

Design and Development of Highly Selective Ligands for Research Tools

The development of highly selective ligands for specific receptor subtypes is a cornerstone of pharmacological research. nih.govnih.gov Conopressins, including this compound, represent excellent scaffolds for designing such tools. nih.gov Research has shown that minor modifications to the peptide sequence can dramatically alter receptor affinity and selectivity. For instance, mutating a single amino acid in the related conopressin-T was shown to significantly increase its affinity for the V1a vasopressin receptor subtype. frontiersin.orgnih.gov

Future efforts should focus on systematic structure-activity relationship (SAR) studies of this compound. By synthesizing and testing a library of analogs with targeted amino acid substitutions, researchers can map the specific residues responsible for binding to different vasopressin/oxytocin receptor subtypes. nih.gov The development of these highly selective agonists and antagonists would provide invaluable pharmacological tools for dissecting the precise physiological roles of individual receptor subtypes in both health and disease, moving beyond the broader effects observed with less selective, endogenous ligands. oup.comuni-regensburg.de

Advanced Structural Studies of Ligand-Receptor Complexes

A detailed understanding of how this compound binds to its receptors at the atomic level is crucial for rational drug design. frontiersin.org While the solution structures of several conopressins have been determined using NMR spectroscopy, high-resolution structures of the peptide bound to its G protein-coupled receptor (GPCR) target are lacking. nih.govchemrxiv.orgresearchgate.net Such studies are challenging due to the difficulty in crystallizing membrane-bound receptors. mdpi.com

Advanced structural biology techniques, such as cryogenic electron microscopy (Cryo-EM), coupled with molecular dynamics simulations, are poised to overcome these hurdles. chemrxiv.org Future research should prioritize obtaining high-resolution structures of this compound and its analogs in complex with various invertebrate and vertebrate vasopressin/oxytocin receptors. These studies would illuminate the precise molecular interactions that govern binding affinity and selectivity, providing a detailed blueprint for the design of novel therapeutic agents with tailored pharmacological profiles. nih.govmdpi.com

Exploration of Novel Bioactive Properties for Basic Research

Cone snail venoms are a vast and largely untapped library of bioactive peptides, with estimates suggesting that less than 1% of conotoxins have been pharmacologically characterized. mdpi.combpums.ac.ir While this compound is primarily recognized for its vasopressin-like activity, it is plausible that it possesses other, as-yet-undiscovered biological functions. nih.govsummitpainalliance.com The discovery of conopressins with unusual post-translational modifications, such as γ-carboxyglutamate, highlights the potential for novel bioactivities within this peptide family. portlandpress.compnas.org

A key direction for future research is the comprehensive screening of this compound and other conopressins against a wide array of biological targets beyond the vasopressin/oxytocin receptors. This could uncover unexpected interactions with other ion channels, receptors, or enzymes, revealing new physiological pathways and providing novel tools for basic research. summitpainalliance.comscirp.org Such exploratory studies are essential for fully harnessing the rich chemical diversity offered by cone snail venoms. itmedicalteam.pl

Investigating Endogenous vs. Venomous Roles in Cone Snails

A significant question surrounding this compound is its precise role in cone snails: is it primarily an endogenous neuropeptide co-opted for venom, or is it a dedicated venom component? mdpi.com The peptide was first isolated from the venom of fish-hunting cone snails like Conus geographus but was later identified as an endogenous hormone in other, non-venomous mollusks. nih.govuq.edu.au This discovery led to the hypothesis that conopressins may be recruited from endogenous physiological systems into the venom apparatus. nih.govuq.edu.au

However, the existence of highly divergent conopressins found only in venom supports a true venomous role. uq.edu.aunih.gov It is possible that this compound serves a dual function in cone snails, playing a role in both internal physiological regulation and in envenomation to disrupt the physiological systems of prey. researchgate.net Future research should focus on clarifying this dual role. Techniques such as transcriptomics and proteomics could be used to compare the expression levels of the this compound gene and peptide in the venom duct versus other tissues within the cone snail. Functional studies are also needed to determine if the peptide is used in predatory contexts, which has not yet been definitively demonstrated. mdpi.com

Q & A

Q. What are the primary sources and isolation methods for Lys-conopressin-G, and how do these methods influence downstream biochemical analyses?

this compound is isolated from the venom of the worm-hunting snail Conus imperialis using chromatographic techniques such as reverse-phase HPLC . The purity and bioactivity of the peptide depend on extraction protocols, including solvent selection and venom collection timing. Researchers must validate isolation efficacy via mass spectrometry and NMR to ensure structural integrity, as contaminants can skew functional assays .

Q. How can researchers design initial functional assays to characterize the vasopressin/oxytocin-like activity of this compound?

Initial assays should focus on receptor-binding specificity using radioligand displacement or fluorescence-based competitive binding assays. For example, this compound’s interaction with gamma-carboxyglutamate residues (position 8) can be tested against mammalian vasopressin receptors (V1a, V1b, V2) to assess cross-species conservation . Dose-response curves and IC50 values should be calculated to quantify potency.

不可错过!高效查找文献综述技巧!
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What frameworks (e.g., PICO, FINER) are optimal for formulating hypothesis-driven research questions on this compound’s physiological roles?

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) are critical for evaluating questions like, “Does this compound modulate ion channels in invertebrate models, and what are its evolutionary implications?” Pairing this with PICO (Population: Conus venom peptides; Intervention: this compound administration; Comparison: Synthetic analogs; Outcome: Receptor activation kinetics) ensures methodological rigor .

Advanced Research Questions

Q. How can conflicting data on this compound’s receptor specificity be resolved through experimental redesign?

Discrepancies in receptor-binding studies (e.g., V1a vs. non-mammalian targets) may arise from assay conditions (e.g., pH, co-factors). Researchers should:

  • Replicate experiments using standardized buffers (e.g., Tris-HCl vs. phosphate-based).
  • Employ CRISPR-edited cell lines to isolate receptor subtypes.
  • Validate findings with orthogonal methods (e.g., surface plasmon resonance vs. functional cAMP assays) .

Q. What statistical and computational strategies are essential for analyzing dose-dependent effects of this compound in multi-omics studies?

  • Use non-linear regression models (e.g., four-parameter logistic curves) for dose-response data.
  • Apply false discovery rate (FDR) corrections in transcriptomic/proteomic datasets to account for multiple comparisons.
  • Integrate molecular dynamics simulations to predict residue-specific interactions, leveraging tools like GROMACS or AMBER .

Q. How can researchers optimize in vivo delivery methods for this compound in neurophysiological studies while minimizing off-target effects?

  • Test nano-carriers (e.g., liposomes) for blood-brain barrier penetration.
  • Use conditional knockout models to isolate target pathways.
  • Monitor off-target activity via calcium imaging or electrophysiology in control tissues .

Methodological Challenges and Solutions

Q. What are the limitations of current structural characterization techniques for this compound, and how can they be addressed?

Traditional NMR and X-ray crystallography may struggle with conformational flexibility. Solutions include:

  • Cryo-EM for dynamic peptide-receptor complexes.
  • Hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map binding interfaces .

Q. How should literature reviews on this compound balance historical findings with recent advancements in conopeptide research?

  • Use scoping reviews to map trends (e.g., Arksey & O’Malley’s framework), prioritizing studies from 2015–2025 to capture CRISPR and omics-driven insights.
  • Annotate contradictions (e.g., divergent receptor affinities) using thematic analysis tools like NVivo .

Q. What ethical and practical considerations apply when sourcing Conus imperialis venom for this compound studies?

  • Adhere to CITES regulations for snail collection.
  • Collaborate with marine biology experts to ensure sustainable harvesting.
  • Document venom variability due to ecological factors (e.g., diet, habitat) in metadata .

Data Synthesis and Reporting

Q. How can researchers ensure reproducibility when publishing this compound functional data?

  • Follow Clinical Chemistry guidelines: detail reagent sources (e.g., Sigma-Aldrich catalog numbers), buffer compositions, and equipment settings.
  • Provide raw data in supplementary materials (e.g., .csv files for dose-response curves).
  • Use standardized figure legends (e.g., error bars = SEM; n ≥ 3) .

Q. What strategies mitigate bias in comparative studies of this compound analogs?

  • Blind investigators to peptide batches during assays.
  • Use randomization in animal model allocation.
  • Pre-register hypotheses on platforms like Open Science Framework .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.